- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groupsRSC Advances, 2013, 3(20), 7321-7329,
Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)

865534-12-9 structure
Nome del prodotto:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
Numero CAS:865534-12-9
MF:C13H14O6
MW:266.246664524078
CID:5597187
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol
- myo-Inositol 1,3,5-orthobenzoate
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
-
- Inchi: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?
- Chiave InChI: WOBHRXCFLKNURW-VNOUZBAXSA-N
- Sorrisi: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar
1.2R:NaHCO3, S:H2O
1.2R:NaHCO3, S:H2O
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C
Riferimento
- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitorsBioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290,
Metodo di produzione 3
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Riferimento
- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoateTetrahedron Letters, 2007, 48(11), 1923-1926,
Metodo di produzione 4
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMF, 140°C
1.2R:Et3N, neutralized; cooled
1.2R:Et3N, neutralized; cooled
Riferimento
- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogsTetrahedron: Asymmetry, 2006, 17(2), 171-174,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-OrthobenzoateCrystal Growth & Design, 2005, 5(5), 1977-1982,
Metodo di produzione 6
Condizioni di reazione
1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar
Riferimento
- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogueOrganic & Biomolecular Chemistry, 2016, 14(24), 5559-5562,
Metodo di produzione 7
Condizioni di reazione
1.1R:D-Camphorsulfonic acid, S:DMSO
Riferimento
- Synthesis of Unsymmetric Diphospho-Inositol PolyphosphatesAngewandte Chemie, 2013, 52(27), 6912-6916,
Metodo di produzione 8
Condizioni di reazione
1.1S:DMSO
Riferimento
- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphitesBioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861,
Metodo di produzione 9
Condizioni di reazione
1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar
Riferimento
- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5Chemical Communications (Cambridge, 2006, (28), 2989-2991,
Metodo di produzione 10
Condizioni di reazione
1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled
1.2R:Et3N, rt
1.2R:Et3N, rt
Riferimento
- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic UtilityJournal of Organic Chemistry, 2013, 78(6), 2275-2288,
Metodo di produzione 11
Condizioni di reazione
1.130 min, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
Riferimento
- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoestersEuropean Journal of Organic Chemistry, 2007, (7), 1153-1159,
Metodo di produzione 12
Condizioni di reazione
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Riferimento
- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphateTetrahedron, 2012, 68(47), 9769-9776,
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials
- i-Inositol
- Trimethyl orthobenzoate
- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Letteratura correlata
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-) Prodotti correlati
- 1803605-71-1(2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid)
- 1246776-77-1(3,4-Dichloro-2-methoxybenzenesulfonyl Chloride)
- 898424-96-9(4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzamide)
- 1244022-52-3((2R)-1-(9H-purin-6-ylamino)-2-Propanol)
- 16400-13-8(7-methylindan-4-ol)
- 1806607-37-3(1-Bromo-3-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one)
- 55225-96-2(Benzene,1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanato-)
- 1416275-36-9(cholesteryl(d7) linoleate)
- 1906-57-6(Potassium Ethoxy(oxo)acetate)
- 1443350-39-7(4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
